molecular formula C11H16O5S B8395173 3,4-Dimethoxyphenethyl methanesulfonate

3,4-Dimethoxyphenethyl methanesulfonate

Cat. No. B8395173
M. Wt: 260.31 g/mol
InChI Key: LDAATKVDDDGXGG-UHFFFAOYSA-N
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Patent
US04729994

Procedure details

To a flask was added 21.2 g (0.078 mole) of 2-(3,4-dimethoxyphenyl)ethyl methanesulfonate and 44.65 g (0.3 mole) of sodium iodide in 420 ml of acetone. The solution was refluxed for 2 hr, poured into water, washed with brine, dried over MgSO4, and evaporated to give 21.1 g of a yellow oil. The oil was recrystallized in MeOH to give 17.1 g of product, mp 43°-46° C.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
44.65 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=1)(=O)=O.[I-:18].[Na+].O>CC(C)=O>[CH3:17][O:16][C:10]1[CH:9]=[C:8]([CH:13]=[CH:12][C:11]=1[O:14][CH3:15])[CH2:7][CH2:6][I:18] |f:1.2|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
CS(=O)(=O)OCCC1=CC(=C(C=C1)OC)OC
Name
Quantity
44.65 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
420 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 2 hr
Duration
2 h
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CCI)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.